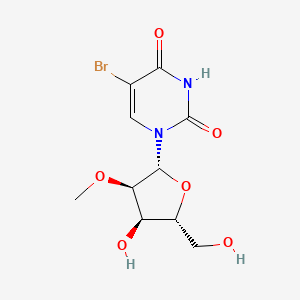
3-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)安息香酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
キノリン誘導体の合成
この化合物は、カスパーゼ-3阻害剤として用いられるキノリン誘導体の合成における試薬として使用されます . カスパーゼ-3は、プログラムされた細胞死(アポトーシス)において重要な役割を果たすタンパク質です。したがって、カスパーゼ-3阻害剤は、アポトーシスがしばしば阻害される癌などの疾患の研究において関心が高まっています。
抗菌の可能性
“3-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)安息香酸塩酸塩”と類似の化合物は、優れた抗菌の可能性を示しています . この特定の化合物が抗菌特性を持っているとは直接述べられていませんが、新しい抗菌剤の研究に使用できる可能性があります。
農薬
この化合物は、農薬の合成に使用される重要な原料および中間体です . 農薬には、農作物の収量を増やし、害虫や病害から作物を保護するために農業で使用される殺虫剤、除草剤、肥料が含まれます。
染料製造
また、染料の製造にも使用されています . 染料は、材料に色を付ける物質です。染料の種類や材料によって、色は洗濯、光、その他の要因に耐性があります。
医薬品
この化合物は、医薬品の合成に使用されています . これには、市販薬から処方薬まで、幅広い医薬品が含まれます。
有機合成
最後に、“3-(5-アミノ-3-メチル-1H-ピラゾール-1-イル)安息香酸塩酸塩”は、有機合成で使用される重要な原料および中間体です . つまり、さまざまな他の有機化合物を製造するために使用できます。
作用機序
Mode of Action
It’s worth noting that many pyrazole derivatives have been found to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, but the exact pathways for this specific compound need further investigation .
生化学分析
Biochemical Properties
3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can lead to changes in enzyme activity, thereby affecting various biochemical processes.
Cellular Effects
The effects of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in cell growth and differentiation . Additionally, the compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride exerts its effects through binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, thereby altering its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride over time are critical factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it may accumulate in specific compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is an important aspect of its function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization enables the compound to exert its effects on specific cellular processes, such as gene expression and energy production.
特性
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBSOIBSSNGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)



![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)

